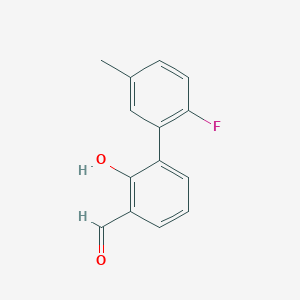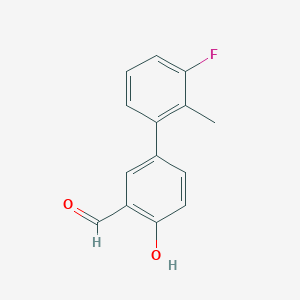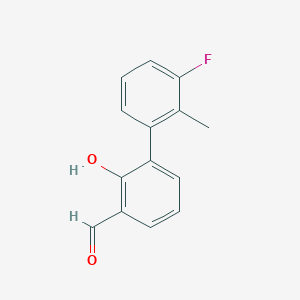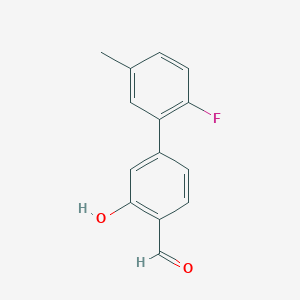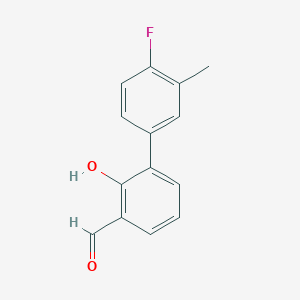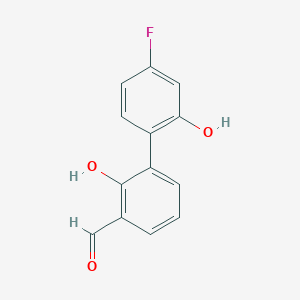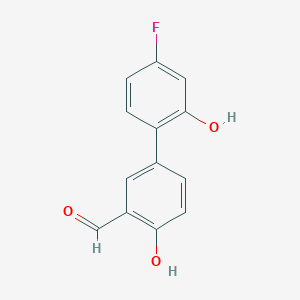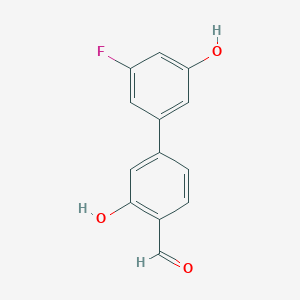
4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% (FHPFF) is a synthetic compound that has been studied for its potential use in a variety of scientific and medical applications. FHPFF is composed of a phenol group and a formyl group, which are both aromatic hydrocarbons. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other compounds. Additionally, FHPFF has been studied for its potential use as a biochemical agent in medical research, showing promising results in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not entirely understood, but it is believed to be related to its ability to interact with enzymes and proteins in the body. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is believed to act as an inhibitor of certain enzymes and proteins, which results in the inhibition of certain biochemical pathways. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is believed to have an antioxidant effect, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of certain diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of neurological disorders, such as depression and anxiety. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has also been studied for its potential use in the treatment of inflammation, as it has been shown to inhibit the production of certain inflammatory mediators. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to reduce levels of cholesterol and triglycerides.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is a relatively stable compound, making it a good choice for long-term experiments. Furthermore, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is non-toxic, making it safe to use in laboratory experiments.
The use of 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments also has some limitations. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not water-soluble, which can limit its use in aqueous solutions. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% are numerous. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used in the synthesis of new drugs and other compounds. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used in the treatment of a variety of diseases, including cancer, Alzheimer's disease, Parkinson's disease, depression, anxiety, and inflammation. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used in the treatment of cardiovascular disease, as it has been shown to reduce levels of cholesterol and triglycerides. Furthermore, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used in the treatment of neurological disorders, as it has been shown to have an antioxidant effect. Finally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used in the treatment of genetic diseases, as it has been shown to inhibit certain enzymes and proteins.
Synthesemethoden
4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized from 4-fluoro-5-hydroxybenzaldehyde, which can be obtained from the oxidation of 4-fluoro-5-hydroxybenzene. The reaction involves the use of a base, such as sodium hydroxide, to form the formyl group. The reaction is typically carried out in an aqueous solution, and the resulting product is a 95% pure 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%. The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use in a variety of scientific and medical applications. 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in the synthesis of a variety of compounds, including drugs, dyes, and other compounds. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use as a biochemical agent in medical research. It has been shown to be effective in the treatment of certain diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of neurological disorders, such as depression and anxiety.
Eigenschaften
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-4-9(5-12(16)6-11)8-1-2-13(17)10(3-8)7-15/h1-7,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBNYCMMMWWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685103 | |
| Record name | 3'-Fluoro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261985-69-6 | |
| Record name | 3'-Fluoro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



